Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate
Overview
Description
Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate is a complex organic compound with the molecular formula C16H22N2O4S2 and a molar mass of 370.49 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a thienyl group, and various functional groups such as ester and thioamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate, which involves the reaction of 2-bromo-4-methylthiophene with a suitable nucleophile under palladium-catalyzed conditions.
Introduction of the Piperidine Ring: The thienyl intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to form the piperidine ring.
Formation of the Thioamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to exert its biological effects.
Comparison with Similar Compounds
Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonyl)piperidine-3-carboxylate: Similar structure but lacks the thioamide group.
Mthis compound: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-2-carboxylate: Similar structure but has the carboxylate group at a different position on the piperidine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(2-methoxycarbonyl-4-methylthiophen-3-yl)carbamothioyl]piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-4-22-14(19)11-6-5-7-18(8-11)16(23)17-12-10(2)9-24-13(12)15(20)21-3/h9,11H,4-8H2,1-3H3,(H,17,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHHXAAGHIFRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=C(SC=C2C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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